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Compound of Interest

Compound Name: Hdac6-IN-14

Cat. No.: B12392732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hdac6-IN-14 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb

histone deacetylase that is primarily localized in the cytoplasm. Unlike other HDACs, HDAC6's

main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90

(Hsp90).[1][2] Its involvement in various cellular processes, such as cell migration, protein

degradation, and signaling pathways, has made it a compelling target in cancer and

neurodegenerative disease research. Hdac6-IN-14 has demonstrated a dual mechanism of

action, not only inhibiting the deacetylase activity of HDAC6 but also targeting microtubules,

contributing to its potent anti-tumor effects.[1][2]

These application notes provide detailed protocols for the use of Hdac6-IN-14 in cell culture

experiments, including methods for assessing its impact on cell viability, tubulin acetylation, and

the stability of HSP90 client proteins.
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Property Value Reference

IC50 (HDAC6) 42 nM [1]

Molecular Formula C24H30FN3O4 [3]

Molecular Weight 443.51 g/mol [3]

Solubility ≥ 125 mg/mL in DMSO MedchemExpress Datasheet

Protocol for Stock Solution Preparation:

To prepare a 10 mM stock solution, dissolve 4.44 mg of Hdac6-IN-14 in 1 mL of dimethyl

sulfoxide (DMSO).

Mix thoroughly by vortexing or sonicating until the compound is completely dissolved.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Data Presentation: In Vitro Activity of Hdac6-IN-14
The following tables summarize the in vitro inhibitory and cytotoxic activities of Hdac6-IN-14
across various HDAC isoforms and cancer cell lines.

Table 1: Hdac6-IN-14 Inhibitory Activity against HDAC Isoforms

HDAC Isoform IC50
Selectivity vs.
HDAC6

Reference

HDAC6 42 nM - [1]

HDAC1 >100-fold higher >100x [1]

HDAC2 >100-fold higher >100x [1]

HDAC3 >100-fold higher >100x [1]

HDAC4 >100-fold higher >100x [1]
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Table 2: Cytotoxic Activity of Hdac6-IN-14 in Cancer Cell Lines

Cell Line
Cancer
Type

Assay IC50 / Effect
Treatment
Time

Reference

HL60

Acute

Promyelocyti

c Leukemia

Apoptosis

Assay

Significant

apoptosis at

1-5 µM

48 hours [1]

HL60

Acute

Promyelocyti

c Leukemia

Western Blot

Increased α-

tubulin

acetylation at

6-36 µM

24 hours [1]

Mantle Cell

Lymphoma

Lines

Mantle Cell

Lymphoma
MTS Assay

Potent growth

inhibition

(more

powerful than

other

HDAC6i)

72 hours [4]

A549

Non-small

Cell Lung

Cancer

MTT Assay
Reduced cell

viability
24 hours [5]

LL2
Lewis Lung

Carcinoma
MTT Assay

Reduced cell

viability
Not Specified [5]

Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol provides a method to determine the effect of Hdac6-IN-14 on cell viability and to

calculate its IC50 value.

Materials:

Hdac6-IN-14 stock solution (10 mM in DMSO)

Complete cell culture medium
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96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Multichannel pipette

Microplate reader

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of

complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell

attachment.

Compound Treatment: Prepare serial dilutions of Hdac6-IN-14 in complete medium. A

suggested starting range is from 100 µM down to 1 nM. Remove the old medium from the

wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at

the same final concentration as the highest Hdac6-IN-14 concentration).

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells

to metabolize MTT into formazan crystals.

Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix

gently by pipetting up and down.

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Plot the cell viability against the log of the Hdac6-IN-14 concentration and determine the

IC50 value using a suitable software (e.g., GraphPad Prism).
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Analysis of α-Tubulin Acetylation by Western Blot
This protocol details the detection of changes in α-tubulin acetylation, a key pharmacodynamic

marker of HDAC6 inhibition.

Materials:

Hdac6-IN-14 stock solution (10 mM in DMSO)

6-well or 10 cm cell culture plates

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Protocol:

Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and allow them to

attach overnight. Treat the cells with various concentrations of Hdac6-IN-14 (e.g., 0.1, 1, 10

µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer on

ice for 30 minutes.
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Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

Determine the protein concentration of each sample using a BCA assay.

SDS-PAGE and Western Blotting:

Prepare protein samples with Laemmli buffer and denature by heating.

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by

electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-

tubulin overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again and develop with a chemiluminescent substrate.

Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging

system. Quantify the band intensities and normalize the acetylated-α-tubulin signal to the

total α-tubulin signal.

HSP90 Client Protein Degradation Assay
Inhibition of HDAC6 leads to hyperacetylation of HSP90, which can impair its chaperone

function and lead to the degradation of its client proteins. This protocol outlines a method to

assess the levels of HSP90 client proteins following Hdac6-IN-14 treatment.

Materials:

Same as for the Western Blot protocol.

Primary antibodies against HSP90 client proteins (e.g., Akt, c-Raf, HER2, EGFR) and an

HSP90 antibody.
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Protocol:

Cell Seeding and Treatment: Follow the same procedure as for the tubulin acetylation

western blot, treating cells with Hdac6-IN-14 for an appropriate duration (e.g., 24-48 hours)

to observe changes in protein levels.

Western Blot Analysis:

Perform cell lysis, protein quantification, SDS-PAGE, and protein transfer as described

above.

Probe the membranes with primary antibodies against specific HSP90 client proteins.

Use an antibody against total HSP90 or a housekeeping protein (e.g., GAPDH, β-actin) as

a loading control.

Proceed with secondary antibody incubation, detection, and analysis as previously

described. A decrease in the levels of client proteins upon Hdac6-IN-14 treatment

indicates disruption of HSP90 function.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key

signaling pathways affected by Hdac6-IN-14 and a general experimental workflow for its

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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